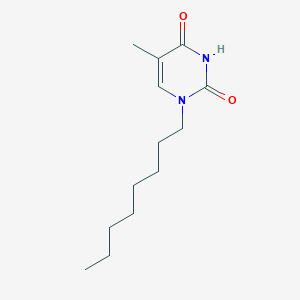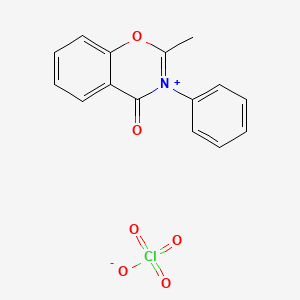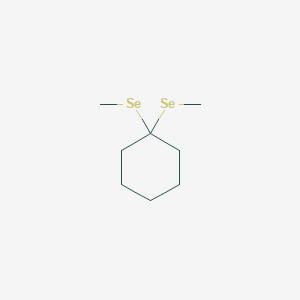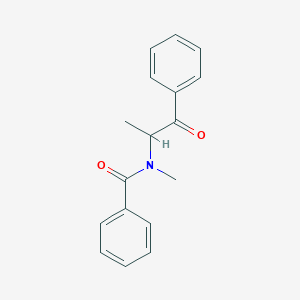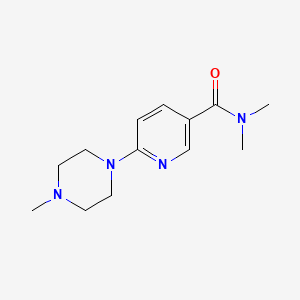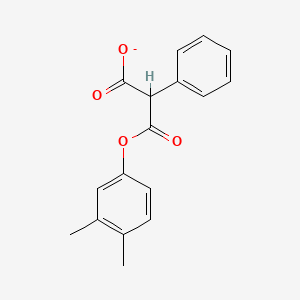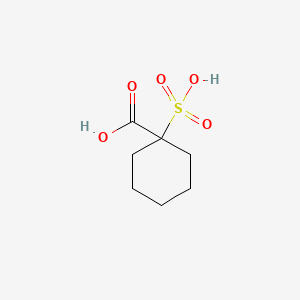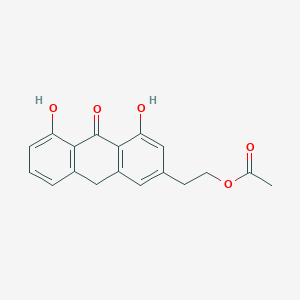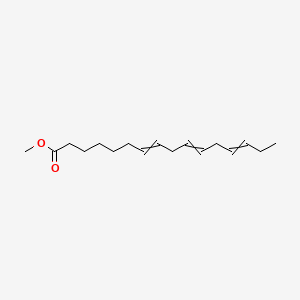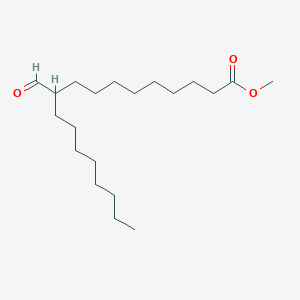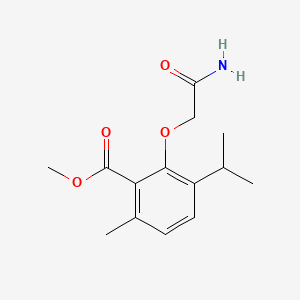![molecular formula C25H36OS2 B14642869 (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol CAS No. 56056-63-4](/img/structure/B14642869.png)
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring bearing a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol typically involves a multi-step process. One common method includes the following steps:
Formation of the Dodecylsulfanyl Group: This step involves the reaction of dodecanethiol with a suitable halogenated benzene derivative to form the dodecylsulfanyl-substituted benzene.
Coupling Reaction: The dodecylsulfanyl-substituted benzene is then coupled with another benzene derivative containing a sulfanyl group through a nucleophilic substitution reaction.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The methanol group can be reduced to form the corresponding alkane.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol involves its interaction with specific molecular targets and pathways. The sulfanyl groups can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The phenyl rings may also facilitate interactions with hydrophobic regions of biomolecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid): Similar structure but with a carboxylic acid group instead of a methanol group.
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile: Similar structure but with a nitrile group instead of a methanol group.
Uniqueness
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol is unique due to the presence of both dodecylsulfanyl and methanol groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
56056-63-4 |
|---|---|
Formule moléculaire |
C25H36OS2 |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
[2-(4-dodecylsulfanylphenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C25H36OS2/c1-2-3-4-5-6-7-8-9-10-13-20-27-23-16-18-24(19-17-23)28-25-15-12-11-14-22(25)21-26/h11-12,14-19,26H,2-10,13,20-21H2,1H3 |
Clé InChI |
ZGYTWMRROPXPIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


